REACTION_CXSMILES
|
[N:1]([O-])=O.[Na+].[NH2:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][C:13]#[N:14])=[CH:8][CH:7]=1>O.Cl>[NH:5]([C:6]1[CH:11]=[CH:10][C:9]([CH2:12][C:13]#[N:14])=[CH:8][CH:7]=1)[NH2:1] |f:0.1|
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)CC#N
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
37 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred overnight (room temperature)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
did not exceed +2° C
|
Type
|
CUSTOM
|
Details
|
the yellow solid collected
|
Type
|
WASH
|
Details
|
washed with cold ethanol (20 ml) and ether (50 ml)
|
Type
|
CUSTOM
|
Details
|
dried (vacuum)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N:1]([O-])=O.[Na+].[NH2:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][C:13]#[N:14])=[CH:8][CH:7]=1>O.Cl>[NH:5]([C:6]1[CH:11]=[CH:10][C:9]([CH2:12][C:13]#[N:14])=[CH:8][CH:7]=1)[NH2:1] |f:0.1|
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)CC#N
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
37 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred overnight (room temperature)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
did not exceed +2° C
|
Type
|
CUSTOM
|
Details
|
the yellow solid collected
|
Type
|
WASH
|
Details
|
washed with cold ethanol (20 ml) and ether (50 ml)
|
Type
|
CUSTOM
|
Details
|
dried (vacuum)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |